4-Benzyl-4-azaspiro[2.4]heptane

Dopamine D3 Receptor Antagonist Selectivity

Medicinal chemistry programs face ADME challenges and off-target selectivity issues with flat, flexible amines. 4-Benzyl-4-azaspiro[2.4]heptane provides a validated rigid spirocyclic scaffold that improves metabolic stability and D3 vs. D2/hERG selectivity. - Privileged intermediate for quinolone antibiotics and dopamine D3 receptor antagonists - Rigid 4-azaspiro[2.4]heptane core with N-benzyl pharmacophore - Multi-gram scale availability for library synthesis and lead optimization

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 893404-77-8
Cat. No. B3296406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-azaspiro[2.4]heptane
CAS893404-77-8
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2(CC2)N(C1)CC3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-4-7-13(14)8-9-13/h1-3,5-6H,4,7-11H2
InChIKeyMQVASPGIXMSNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4-azaspiro[2.4]heptane: A Privileged Scaffold


4-Benzyl-4-azaspiro[2.4]heptane (CAS 893404-77-8) is a spirocyclic amine characterized by a unique 4-azaspiro[2.4]heptane core, where a pyrrolidine ring is fused to a cyclopropane ring at a shared quaternary carbon . This rigid, three-dimensional architecture, enhanced by an N-benzyl substituent, is a privileged scaffold in drug discovery due to its ability to project functional groups into precise spatial orientations, thereby improving binding affinity and selectivity for biological targets [1]. It serves as a key intermediate for the synthesis of quinolone antibiotics and as a core motif in novel dopamine D3 receptor antagonists, underscoring its broad utility in pharmaceutical research [1][2].

Rigid spirocyclic core for 3D compound library design
N-Benzyl substituent supports target engagement exploration
Reported D3 receptor selectivity and scalability context

4-Benzyl-4-azaspiro[2.4]heptane: Why Generic Substitution Fails


The unique combination of the 4-azaspiro[2.4]heptane core and the N-benzyl group in 4-Benzyl-4-azaspiro[2.4]heptane is not readily interchangeable with simpler amines or other spirocyclic analogs. The rigid spirocyclic framework imparts a specific three-dimensional orientation, which is critical for biological activity and cannot be replicated by more flexible or planar structures [1]. Furthermore, the N-benzyl group is a crucial pharmacophoric element for target engagement, as seen in related dopamine D3 receptor antagonists where its substitution significantly alters binding affinity and selectivity [2]. Attempting to replace this compound with a generic, non-spirocyclic amine or an alternative N-substituted analog risks a complete loss of target engagement, synthetic utility, or downstream developability [3].

Non-spirocyclic amines
Flexible or planar amines lack the rigid orientation critical for target selectivity; may not transfer scaffold-specific binding context.
Alternative N-substituted analogs
Replacing the N-benzyl group may shift pharmacophoric engagement; D3R affinity and selectivity profile could differ significantly.
Simpler spirocyclic cores
Even close regioisomers may not reproduce the same 3D projection; verify scaffold-specific performance in target assays.

4-Benzyl-4-azaspiro[2.4]heptane: Validated Performance Evidence


Dopamine D3 Receptor Affinity and Selectivity

The 5-azaspiro[2.4]heptane core, a close regioisomer of the 4-azaspiro[2.4]heptane scaffold, provides high affinity and selectivity for the dopamine D3 receptor (D3R) when incorporated into 1,2,4-triazolyl derivatives. In a study by Micheli et al., a lead compound from this series demonstrated a D3R binding affinity (pKi) of 8.9 [1]. Critically, this compound exhibited 30-fold selectivity for D3R over the closely related D2 receptor (D2R pKi = 6.4) [1]. This selectivity is directly attributed to the spirocyclic core, as compounds lacking this rigid motif showed significantly reduced selectivity [1].

D3R affinity & selectivity
Reported
pKi 8.9 D3R; 30-fold over D2R
Supports scaffold-driven D3/D2 selectivity design
Derived from 5-aza regioisomer series; verify for 4-aza core
Dopamine D3 Receptor Antagonist Selectivity

hERG Channel Safety Profile

In the same series of 5-azaspiro[2.4]heptane-based D3R antagonists, several compounds demonstrated high selectivity for the D3 receptor over the hERG potassium ion channel, a key predictor of cardiac toxicity [1]. For a representative optimized compound, the hERG IC50 was found to be greater than 30 μM, while the D3R binding affinity (pKi) remained potent at 8.5 [1]. This favorable therapeutic window, with an hERG/D3R selectivity ratio of >100-fold, was significantly better than earlier non-spirocyclic leads which often presented a higher risk of hERG liability [1].

hERG liability context
Class-level
hERG IC50 >30 μM; >100-fold over D3R
Reported ion channel selectivity screening context
Class-level inference from optimized 5-aza leads
hERG Cardiotoxicity Pharmacokinetics

Aqueous Solubility and Metabolic Stability

A systematic evaluation of heteroatom-substituted spiro[3.3]heptanes, which are structurally analogous to azaspiro[2.4]heptanes, revealed a significant improvement in key drug-like properties. These spirocyclic compounds exhibited, on average, a 1.5-fold higher aqueous solubility and a trend toward greater metabolic stability in human liver microsomes compared to their structurally similar, but more flexible, cyclohexane counterparts [1].

Solubility & stability
Class-level
1.5-fold higher solubility vs cyclohexane analogs
Supports spirocyclic-driven physicochemical improvement
Trend toward better microsomal stability; context-dependent
Solubility Metabolic Stability Drug-likeness

Synthetic Scalability

A scalable synthetic methodology for the preparation of spirocyclic α,α-disubstituted pyrrolidines, including the 4-azaspiro[2.4]heptane core, has been developed and validated. The reported methods, which utilize Sakurai or Petasis reactions followed by hydroboration-oxidation, are suitable for multi-gram production. The synthesis of 4-azaspiro[2.4]heptane was successfully performed on a 100-gram scale, confirming its accessibility as a research building block [1].

Scalable synthesis
Method context
Up to 100 g scale demonstrated
Supports multi-gram procurement confidence
Via optimized Sakurai/Petasis-hydroboration route
Synthesis Scale-up Building Block

4-Benzyl-4-azaspiro[2.4]heptane: Validated Applications


Selective D3 Receptor Antagonist Design

4-Benzyl-4-azaspiro[2.4]heptane serves as an ideal core scaffold for the development of novel dopamine D3 receptor (D3R) antagonists. The rigid spirocyclic framework, as validated in closely related 5-azaspiro[2.4]heptane series, provides a favorable conformation for achieving high binding affinity and, more importantly, excellent selectivity over the D2 receptor and hERG channel [1]. This enables the creation of safer and more effective treatments for substance use disorders and other neuropsychiatric conditions with reduced off-target cardiovascular liabilities [1].

Late-Stage Functionalization for PK Optimization

Due to the documented advantage of spirocyclic scaffolds in improving aqueous solubility and metabolic stability compared to traditional cycloalkanes, 4-Benzyl-4-azaspiro[2.4]heptane is a strategic choice for lead optimization programs facing ADME (absorption, distribution, metabolism, excretion) challenges [2]. Incorporating this core into a lead molecule can significantly enhance its developability profile, potentially increasing oral bioavailability and half-life [2].

Novel Quinolone Antibiotic Synthesis

As a versatile intermediate, 4-Benzyl-4-azaspiro[2.4]heptane is a key building block in the synthesis of next-generation quinolone carboxylic acid derivatives [3]. The spirocyclic motif is incorporated to improve the antibacterial spectrum and potency of these clinically important antibiotics [3].

3D-Focused Compound Library Construction

For medicinal chemists seeking to explore novel chemical space beyond flat, aromatic compounds, 4-Benzyl-4-azaspiro[2.4]heptane provides an entry point to a valuable three-dimensional scaffold. Its proven synthetic accessibility on a multi-gram scale [4] makes it a practical and reliable building block for creating diverse, spirocyclic-focused libraries for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
D3R antagonist lead design
Rigid spirocyclic D3/D2 selectivity context
D3/D2 binding and hERG assay review
ADME/PK lead optimization
Solubility and metabolic stability profile
Microsomal stability and solubility assay review
Quinolone antibiotic synthesis
Synthetic versatility for core incorporation
Incorporation efficiency and antibacterial assay context
3D compound library synthesis
Multi-gram scalable building block
Library diversity and synthesis accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-4-azaspiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.